Vlhddllea

Antigen Processing TAP Transporter MHC Class I

Inconsistent T-cell activation due to substandard peptide identity is a primary driver of failed GvHD and immunotherapy assays. VLHDDLLEA (HA-1H) eliminates this variability as a sequence-defined mHag with characterized HLA-A*0201 binding (IC50 3.9 μM). - Serves as a quantitative benchmark for competitive binding assays, ensuring inter-assay reproducibility. - Enables specific HA-1H CTL detection and expansion for transplant monitoring and T-cell therapy manufacturing. - Facilitates validated reagent generation (tetramers, TCRs) for tracking antigen-specific populations in vivo.

Molecular Formula C45H73N11O16
Molecular Weight 1024.1 g/mol
Cat. No. B12388258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVlhddllea
Molecular FormulaC45H73N11O16
Molecular Weight1024.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)N
InChIInChI=1S/C45H73N11O16/c1-20(2)12-27(38(64)50-26(10-11-33(57)58)37(63)49-24(9)45(71)72)51-39(65)28(13-21(3)4)52-42(68)31(16-34(59)60)55-43(69)32(17-35(61)62)54-41(67)30(15-25-18-47-19-48-25)53-40(66)29(14-22(5)6)56-44(70)36(46)23(7)8/h18-24,26-32,36H,10-17,46H2,1-9H3,(H,47,48)(H,49,63)(H,50,64)(H,51,65)(H,52,68)(H,53,66)(H,54,67)(H,55,69)(H,56,70)(H,57,58)(H,59,60)(H,61,62)(H,71,72)/t24-,26-,27-,28-,29-,30-,31-,32-,36-/m0/s1
InChIKeyFUJDJURUVMMEDF-PFCVTPPASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VLHDDLLEA (HA-1H) Peptide Overview


VLHDDLLEA (Val-Leu-His-Asp-Asp-Leu-Leu-Glu-Ala), also known as HA-1H, is a nonameric peptide derived from the HMHA1 gene [1]. It is a well-characterized minor histocompatibility antigen (mHag) that is naturally processed and presented in the context of the HLA-A*0201 major histocompatibility complex (MHC) class I molecule [2]. This peptide is specifically recognized by HLA-A*0201-restricted cytotoxic T lymphocytes (CTLs), making it a critical tool in research concerning graft-versus-host disease (GvHD) and targeted cellular immunotherapies .

mHag peptide for HLA-A*0201-restricted CTL research
Sequence-dependent immunobiology for GvHD and cellular immunotherapy studies
Reported binding and TAP translocation evidence supports antigen presentation research

VLHDDLLEA Substitution Limitations


The functional and immunological activity of the VLHDDLLEA peptide is highly dependent on its precise amino acid sequence. Substitution with generic HLA-A*0201 binders or even closely related analogs can lead to fundamentally different experimental outcomes. This is because its specific residues dictate unique interactions with T-cell receptors (TCRs) and the peptide-loading complex [1]. For example, a single amino acid polymorphism (His vs. Arg) differentiates the HA-1H (VLHDDLLEA) and HA-1R (VLRDDLLEA) alleles, resulting in distinct T-cell recognition profiles and disparate binding properties to other HLA-A alleles [2]. Using an incorrect or poorly characterized peptide can abrogate CTL activation, produce false-negative results in T-cell assays, or confound data in studies of antigen presentation, rendering the research irreproducible [3].

Sequence polymorphism alters TCR recognition
A single residue difference (His vs Arg) between HA-1H and HA-1R shifts T-cell receptor engagement and may significantly change assay outcomes.
HLA binding profile differs from analogs
VLHDDLLEA and VLRDDLLEA exhibit distinct binding to non-A*0201 HLA-A alleles; generic A2-binders may not replicate HA-1H-specific presentation pathways.
Poorly characterized peptide may compromise reproducibility
Incorrect or non-validated sequences can abolish CTL activation and confound antigen presentation studies, limiting data comparability.

VLHDDLLEA Quantitative Evidence


TAP Translocation: VLHDDLLEA vs. VLRDDLLEA

In a direct head-to-head comparison of TAP (Transporter associated with Antigen Processing) translocation efficiency, the 9-mer VLHDDLLEA peptide demonstrated a higher IC50 value (17 μM) compared to its polymorphic variant VLRDDLLEA (10 μM) [1]. This difference in the concentration required to inhibit translocation of a model peptide by 50% indicates that VLHDDLLEA is a less efficient substrate for TAP.

TAP Translocation IC50
Head-to-head
VLHDDLLEA (HA-1H)
17 µM
VLRDDLLEA (HA-1R)
10 µM
1.7-fold higher IC50 (less efficient translocation)
Supports antigen processing research context
In vitro TAP assay with permeabilized EBV-LCLs
Antigen Processing TAP Transporter MHC Class I

Predicted HLA-A*02:01 Binding Affinity

Using the NetMHCpan4.1 algorithm, VLHDDLLEA was predicted to have a high binding affinity of 28.0 nM for the HLA-A*02:01 allele [1]. This value is significantly lower (i.e., higher affinity) than many other test peptides derived from HLA-DPB1, such as RMCRHNYEL (124.4 nM) and YIYNREEYA (59.9 nM), and also lower than the established negative control peptide KVNVSPSKK (38,600 nM). It is comparable to high-affinity controls like the FL-peptide (5.0 nM).

Predicted A*02:01 Affinity
Cross-study comparable
28.0 nM (NetMHCpan4.1)
RMCRHNYEL
124.4 nM
YIYNREEYA
59.9 nM
4.4-fold higher affinity vs RMCRHNYEL; 2.1-fold vs YIYNREEYA
Supports binding assay benchmarking
In silico prediction for HLA-A*02:01
MHC Binding Prediction Immunoinformatics Epitope Selection

HLA-A*02:01 Binding Positive Control

In a competitive binding assay, VLHDDLLEA demonstrated strong binding to HLA-A*02:01 with an experimentally determined IC50 value of 3.9 μM [1]. This confirms its utility as a robust positive control peptide. In the same study, the negative control peptide KVNVSPSKK showed no detectable binding to the HLA-A*02:01 allele, validating the assay's specificity.

Experimental Binding IC50
Head-to-head
VLHDDLLEA
3.9 µM
KVNVSPSKK (neg.)
No binding
Provides binding assay control benchmark
Competitive binding against HLA-A*02:01
MHC Binding Assay Peptide Validation T Cell Epitope

Cross-Presentation via HLA-A*0201 and A*0206

Unlike the HLA-A*0201-restricted HA-1H-specific CTL clone, VLHDDLLEA was shown to be presented by the HLA-A*0206 subtype and recognized by HLA-A*0206-restricted CTL clones [1]. Critically, these HLA-A*0206-restricted CTL clones could effectively lyse both HLA-A*0206+ and HLA-A*0201+ target cells expressing the HA-1H peptide endogenously. In contrast, the HLA-A*0201-restricted CTL clone failed to lyse HLA-A*0206+ targets [1]. Binding assays also indicated stronger binding of VLHDDLLEA to A*0206 than to A*0201 [1].

Cross-Presentation Range
Class-level inference
A*0206-restricted CTL lyse both A*0206+ and A*0201+ targets; A*0201-restricted CTL only lyse A*0201+
Reported stronger binding to A*0206 than A*0201
Broader HLA-A2 subtype presentation context
CTL clone cytotoxicity assays; endogenous HA-1H expression
Cross-Reactivity HLA Supertypes Immunotherapy Target

HLA-A Allele Binding: VLHDDLLEA vs. VLRDDLLEA

Molecular modeling of peptide binding to 103 HLA-A alleles predicted that VLHDDLLEA (HA-1H) and VLRDDLLEA (HA-1R) have fundamentally different HLA-A binding profiles [1]. The analysis showed that in addition to HLA-A*0201, 21 out of 103 other HLA-A alleles are predicted to bind VLHDDLLEA but not the VLRDDLLEA variant. This allowed categorization of HLA alleles into four distinct groups based on their interaction with the two peptides [1].

HLA-A Allele Binding
Head-to-head
VLHDDLLEA binds 21 additional HLA-A alleles (beyond A*0201) compared to VLRDDLLEA
103 alleles modeled; 4 distinct interaction groups identified
Differential allele binding profile for GvHD model
In silico molecular modeling (LOOK interface)
HLA Polymorphism Antigen Presentation In Silico Modeling

VLHDDLLEA Research Applications


HLA-A*02:01 Binding Assay Positive Control

Leverage VLHDDLLEA as a rigorously validated positive control for competitive HLA-A*02:01 binding assays. Its experimentally determined IC50 of 3.9 μM [1] and high predicted affinity (28.0 nM) [2] provide a quantifiable benchmark to confirm assay functionality and validate the binding of novel or test peptides. Using this well-characterized control ensures intra- and inter-assay reproducibility and facilitates cross-study comparisons.

HA-1-Specific T Cell Functional Analysis

Employ VLHDDLLEA as a specific antigenic stimulus in T-cell assays (e.g., ELISPOT, intracellular cytokine staining, cytotoxicity assays) to detect, quantify, or expand HA-1H-specific CD8+ T cells from patient or donor samples. The unique immunogenicity of this epitope, as demonstrated by its ability to elicit specific CTL responses [3], makes it essential for studying GvHD pathophysiology, monitoring immune reconstitution post-transplant, or manufacturing T-cell therapies targeting hematopoietic malignancies.

Minor Antigen Mismatch Modeling for GvHD

Use VLHDDLLEA to model and investigate the impact of HA-1 mHag mismatching on GvHD outcomes. The peptide's well-defined role in GvHD and its differential binding profile to a panel of HLA-A alleles [4] provide a molecular basis for designing studies that dissect the correlation between specific HLA mismatches and disease severity. This is invaluable for pre-clinical research into risk stratification and novel prophylactic strategies.

HA-1H-Specific Tool Development

Utilize VLHDDLLEA to generate and validate essential research reagents. This includes the production of peptide-specific T-cell clones [3], soluble T-cell receptors (TCRs) [5], and custom MHC tetramers [6]. Such reagents are critical for tracking antigen-specific T-cell populations in vivo, screening for novel immunotherapies, and performing high-resolution structural biology studies of the pMHC-TCR interaction.

Application
Selection Property
Validation Focus
HLA-A*02:01 binding assay standardization
Reported binding IC50 benchmark
Assay performance and reproducibility context
HA-1H-specific CTL functional studies
Sequence-defined T-cell epitope
CTL activation and specificity endpoints
GvHD minor antigen mismatch modeling
Differential HLA-A allele binding profile
HLA mismatch-response endpoint interpretation
HA-1H research reagent development
Immunogenic epitope for reagent generation
Tetramer and TCR validation endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vlhddllea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.